molecular formula C28H22 B14002447 1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene CAS No. 55006-98-9

1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene

Cat. No.: B14002447
CAS No.: 55006-98-9
M. Wt: 358.5 g/mol
InChI Key: XZAGUCNCEOAMAE-UHFFFAOYSA-N
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Description

1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its unique structure, which consists of three benzene rings connected by ethylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene typically involves the following steps:

    Starting Materials: Benzene and styrene are commonly used as starting materials.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A catalyst, such as a Lewis acid (e.g., aluminum chloride), is often used to facilitate the reaction.

    Reaction Steps: The synthesis involves a series of Friedel-Crafts alkylation reactions, where the benzene rings are alkylated with styrene to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethylene bridges into ethane bridges, resulting in a fully saturated compound.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to the interaction of aromatic hydrocarbons with biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene involves its interaction with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl: A simpler aromatic hydrocarbon with two benzene rings connected by a single bond.

    Triphenylmethane: A compound with three benzene rings connected to a central carbon atom.

    1,2-Diphenylethane: A compound with two benzene rings connected by an ethane bridge.

Uniqueness

1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene is unique due to its three benzene rings connected by ethylene bridges, which imparts distinct chemical and physical properties. Its structure allows for a variety of chemical modifications and applications that are not possible with simpler aromatic hydrocarbons.

Properties

CAS No.

55006-98-9

Molecular Formula

C28H22

Molecular Weight

358.5 g/mol

IUPAC Name

1-(1-phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene

InChI

InChI=1S/C28H22/c1-21(23-13-5-3-6-14-23)25-17-9-11-19-27(25)28-20-12-10-18-26(28)22(2)24-15-7-4-8-16-24/h3-20H,1-2H2

InChI Key

XZAGUCNCEOAMAE-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=CC=C2C3=CC=CC=C3C(=C)C4=CC=CC=C4

Origin of Product

United States

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